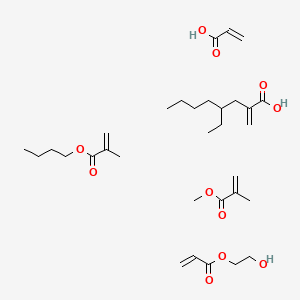
Butyl 2-methylprop-2-enoate;4-ethyl-2-methylideneoctanoic acid;2-hydroxyethyl prop-2-enoate;methyl 2-methylprop-2-enoate;prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 2-methyl-, butyl ester, polymer with 2-ethylhexyl 2-propenoate, 2-hydroxyethyl 2-propenoate, methyl 2-methyl-2-propenoate and 2-propenoic acid is a complex polymer used in various industrial applications. This compound is part of the acrylate family, known for its versatility and wide range of uses in coatings, adhesives, and sealants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of its monomeric components: 2-Propenoic acid, 2-methyl-, butyl ester, 2-ethylhexyl 2-propenoate, 2-hydroxyethyl 2-propenoate, methyl 2-methyl-2-propenoate, and 2-propenoic acid. The polymerization process typically employs free radical initiators under controlled temperature and pressure conditions to ensure the desired molecular weight and polymer structure .
Industrial Production Methods
Industrial production of this polymer involves large-scale polymerization reactors where the monomers are mixed in specific ratios. The reaction is initiated using free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to achieve high yield and consistent polymer properties .
Análisis De Reacciones Químicas
Types of Reactions
This polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to changes in its physical properties.
Reduction: Reduction reactions can modify the polymer’s functional groups, affecting its reactivity and application.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups, altering its characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce new functional groups, enhancing the polymer’s properties .
Aplicaciones Científicas De Investigación
This polymer has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of hydrogels and other materials for tissue engineering and regenerative medicine.
Mecanismo De Acción
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. In biological applications, the polymer can interact with cellular components, promoting cell adhesion and proliferation. In industrial applications, the polymer’s mechanical properties and chemical resistance are attributed to its molecular structure and the presence of specific functional groups .
Comparación Con Compuestos Similares
Similar Compounds
Poly(methyl 2-methylpropenoate):
Polyacrylic acid: A simpler acrylate polymer used in various applications, including superabsorbent materials.
Uniqueness
The uniqueness of 2-Propenoic acid, 2-methyl-, butyl ester, polymer with 2-ethylhexyl 2-propenoate, 2-hydroxyethyl 2-propenoate, methyl 2-methyl-2-propenoate and 2-propenoic acid lies in its combination of monomers, which imparts specific properties such as enhanced flexibility, chemical resistance, and biocompatibility. This makes it suitable for a wide range of applications, from industrial coatings to biomedical devices .
Propiedades
Fórmula molecular |
C32H54O11 |
|---|---|
Peso molecular |
614.8 g/mol |
Nombre IUPAC |
butyl 2-methylprop-2-enoate;4-ethyl-2-methylideneoctanoic acid;2-hydroxyethyl prop-2-enoate;methyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C11H20O2.C8H14O2.C5H8O3.C5H8O2.C3H4O2/c1-4-6-7-10(5-2)8-9(3)11(12)13;1-4-5-6-10-8(9)7(2)3;1-2-5(7)8-4-3-6;1-4(2)5(6)7-3;1-2-3(4)5/h10H,3-8H2,1-2H3,(H,12,13);2,4-6H2,1,3H3;2,6H,1,3-4H2;1H2,2-3H3;2H,1H2,(H,4,5) |
Clave InChI |
YBMJWOUVXCORDZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CC(=C)C(=O)O.CCCCOC(=O)C(=C)C.CC(=C)C(=O)OC.C=CC(=O)O.C=CC(=O)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


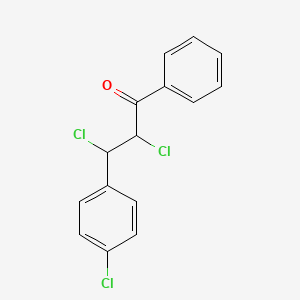
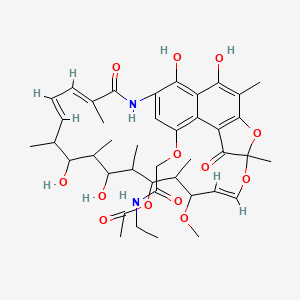
![2-Sulfanyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14676365.png)
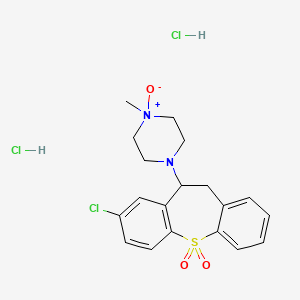
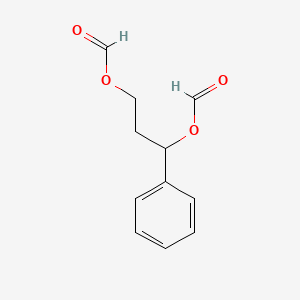
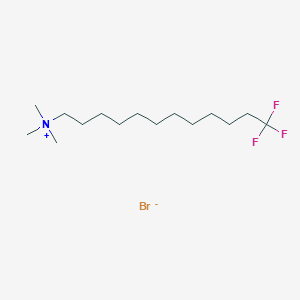

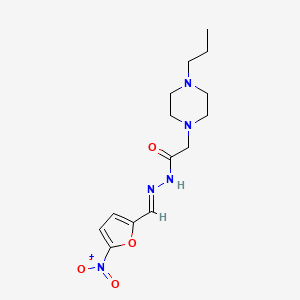

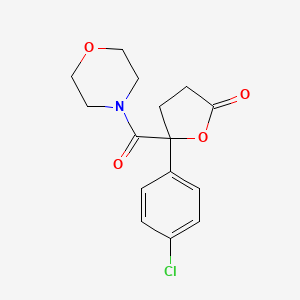


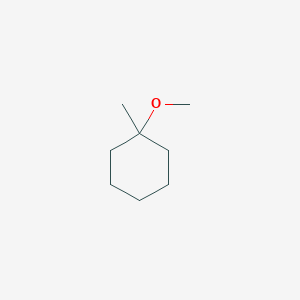
![Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diphenyl-](/img/structure/B14676449.png)
